N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
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Overview
Description
N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitrobenzene ring and a diphenylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,3-diphenylpropanoic acid with 4-nitrobenzenecarboximidamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N’-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide: Similar structure but with a cyclohexyl group instead of a diphenyl group.
N’-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide: Similar structure but with additional methoxy groups on the benzene ring.
Uniqueness
N’-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diphenylpropanoyl group and nitrobenzene ring make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c23-22(18-11-13-19(14-12-18)25(27)28)24-29-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETYYMHFXPRUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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